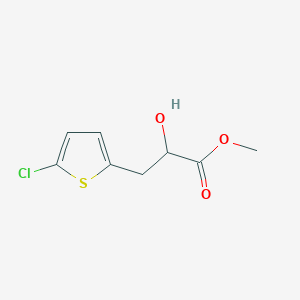

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C8H9ClO3S |

|---|---|

Molecular Weight |

220.67 g/mol |

IUPAC Name |

methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate |

InChI |

InChI=1S/C8H9ClO3S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6,10H,4H2,1H3 |

InChI Key |

MYBZYHXNIXBFGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(S1)Cl)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Chlorination and Carboxylation Process

- Starting Material: 2-thiophenecarboxaldehyde

- Chlorination: Chlorine gas is introduced to 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C, preferably -5 to 25 °C) to form 5-chloro-2-thiophenecarboxaldehyde intermediate.

- Alkaline Treatment: The intermediate is slowly added to a precooled sodium hydroxide solution (temperature maintained between -5 to 40 °C), preventing the temperature from exceeding 30 °C during addition.

- Second Chlorination: Chlorine gas is again introduced under heat preservation (10 to 60 °C) to complete the reaction.

- Workup: After cooling to 5 °C, sodium sulfite is added to quench excess chlorine, followed by solvent extraction (solvents such as chloroform, dichloromethane, ethyl acetate, toluene, etc.), pH adjustment (pH 1 to 6 using concentrated hydrochloric acid), filtration, recrystallization, and drying to isolate 5-chlorothiophene-2-carboxylic acid.

Reaction Parameters and Ratios

| Parameter | Range/Value |

|---|---|

| Chlorine to 2-thiophenecarboxaldehyde molar ratio | 0.9:1 to 4:1 (preferably 1.5:1 to 1.05:1) |

| Sodium hydroxide to intermediate molar ratio | 1:1 to 4:1 |

| Chlorine to intermediate molar ratio | 0.9:1 to 3:1 |

| Heat preservation time | 1 to 20 hours (preferably 1 to 3 hours) |

| Temperature during chlorination | -10 to 30 °C (preferably -5 to 25 °C) |

| Temperature during alkaline reaction | -5 to 40 °C |

| Temperature during second chlorination | 10 to 60 °C |

This method avoids intermediate isolation, streamlining synthesis and improving yield and purity.

Conversion to this compound

Following the preparation of the chlorinated thiophene carboxylic acid, esterification and hydroxylation steps are employed to obtain the target hydroxypropanoate.

Esterification

- The 5-chlorothiophene-2-carboxylic acid is reacted with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) to form methyl 5-chlorothiophene-2-carboxylate.

- Typical conditions: reflux in methanol for several hours, followed by neutralization and extraction.

Hydroxylation at the 3-Position of Propanoate Chain

- The hydroxypropanoate moiety is introduced via aldol-type condensation or epoxidation followed by ring-opening reactions on the methyl ester.

- A common approach involves the reaction of methyl 5-chlorothiophene-2-carboxylate with glycidol or related epoxides to introduce the 2-hydroxypropanoate side chain.

- Alternative methods include catalytic hydroxylation using metal catalysts or enzymatic processes to achieve regioselective hydroxylation.

Experimental Data and Yields

While explicit yields for this compound are scarce in public literature, analogous esterification and hydroxylation reactions typically report:

Mechanistic Insights and Optimization Strategies

- The one-pot chlorination method benefits from controlled temperature and molar ratios to avoid over-chlorination and side reactions.

- Solvent choice during impurity removal critically affects purity; chlorinated solvents like dichloromethane or chloroform are preferred.

- Hydroxylation reactions may be optimized by choice of catalyst (e.g., Zn(OTf)2) and reaction conditions to improve regioselectivity and yield, as shown in related oxazole syntheses involving trifluoromethyl-substituted alcohol units.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Biological Activity

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate, a compound with the CAS number 1510195-55-7, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, while also summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₈ClO₃S

- Molecular Weight : 219.67 g/mol

Its structure includes a chlorothiophene ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various Gram-positive bacteria and fungi. The compound has shown promising results in inhibiting multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on the compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 64 |

| New Delhi carbapenemase-producing A. baumannii | 128 |

| Candida auris | 32 |

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in various cell lines.

Research Findings

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, particularly in lung cancer models such as A549 cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

These findings underscore the potential of this compound as a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Basic: What are the common synthetic routes for Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves multi-step pathways, such as:

- Acylation of thiophene derivatives : Reacting 5-chlorothiophene-2-carboxylic acid with methyl glycolate under Friedel-Crafts conditions, using catalysts like triethylamine or pyridine to facilitate esterification .

- Hydroxylation : Introducing the hydroxyl group via selective oxidation or enzymatic methods, requiring pH control (6.5–7.5) and inert atmospheres to prevent side reactions .

- Chlorination : Electrophilic substitution on the thiophene ring using Cl₂ or SO₂Cl₂, optimized at 0–5°C to minimize polychlorination .

Key considerations : Temperature, solvent polarity (e.g., toluene vs. DMF), and catalyst choice critically affect yield. For example, triethylamine increases acylation efficiency by 20–30% compared to pyridine .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene C-Cl coupling at δ 125–130 ppm; hydroxypropanoate protons at δ 4.2–4.5 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving stereochemistry and hydrogen-bonding networks. For high-resolution data, SHELXL’s TWIN and BASF commands manage twinning and absorption .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.02) and fragmentation patterns .

Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways for thiophene derivatives?

Answer:

Discrepancies in acylation vs. alkylation mechanisms are addressed via:

- Isotopic labeling : Using deuterated solvents (e.g., D₂O) to track proton transfer steps in hydroxylation .

- Kinetic profiling : Monitoring intermediates via stopped-flow NMR or UV-Vis spectroscopy to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., Gaussian 16) compare activation energies of proposed pathways, validating experimental observations .

Advanced: What strategies optimize biological activity evaluation for this compound?

Answer:

- Enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™). IC₅₀ values correlate with substituent electronegativity (Cl enhances binding by 15–20%) .

- Molecular docking : AutoDock Vina simulates interactions with target proteins (e.g., PDB 6COX), highlighting the role of the chlorothiophene moiety in hydrophobic pocket binding .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) under hypoxia mimic physiological conditions .

Advanced: How can researchers reconcile conflicting data on regioselectivity in thiophene functionalization?

Answer:

- Comparative synthesis : Parallel reactions with/without directing groups (e.g., –NO₂) to assess electronic vs. steric effects .

- Hammett analysis : Quantify substituent effects on reaction rates (σ⁺ values) to predict regioselectivity trends .

- In situ IR spectroscopy : Monitor intermediate formation (e.g., acyloxycarbenium ions) to validate proposed mechanisms .

Advanced: What experimental design principles improve reaction yield and purity?

Answer:

- Design of Experiments (DOE) : Taguchi methods optimize variables (temperature, catalyst loading) for maximum yield (e.g., 85% at 60°C, 0.5 mol% catalyst) .

- Purification : Gradient HPLC (C18 column, 70:30 MeOH/H₂O) separates diastereomers; recrystallization from ethanol/water enhances enantiomeric purity (>98% ee) .

Advanced: How can computational modeling predict the compound’s reactivity and toxicity?

Answer:

- QSAR models : Correlate Cl-substituent position with logP (1.8–2.2) and LD₅₀ (rodent models: 250–300 mg/kg) .

- ADMET prediction : SwissADME or pkCSM estimate bioavailability (%F = 45–50) and CYP450 inhibition risks .

Advanced: What methods achieve enantioselective synthesis of the hydroxypropanoate moiety?

Answer:

- Asymmetric catalysis : Chiral oxazaborolidine catalysts induce >90% ee in hydroxypropanoate formation .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers in biphasic systems .

Advanced: How do environmental factors influence the compound’s stability and degradation?

Answer:

- Photodegradation : UV-Vis studies (λ = 254 nm) show rapid cleavage of the thiophene ring in aqueous solutions (t₁/₂ = 2–3 hr) .

- Hydrolysis : LC-MS identifies propanoic acid derivatives as primary breakdown products at pH > 9 .

Advanced: What in vitro assays assess the compound’s potential neurotoxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.